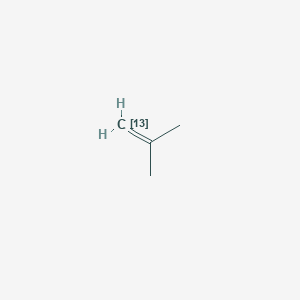
2-Methyl(113C)prop-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl(113C)prop-1-ene, also known as isobutylene-13C, is a hydrocarbon with the chemical formula (13CH3)2C=13CH2. It is a four-carbon branched alkene (olefin) and one of the four isomers of butylene. This compound is a colorless, flammable gas and is of considerable industrial value .
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl(113C)prop-1-ene can be synthesized through various methods. One common method involves the catalytic dehydrogenation of isobutane. This process typically uses a catalyst such as platinum or chromium oxide at high temperatures to remove hydrogen atoms from isobutane, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced by dehydrating tertiary butyl alcohol (TBA) or through catalytic dehydrogenation of isobutane.
化学反应分析
Types of Reactions
2-Methyl(113C)prop-1-ene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylpropylene oxide (MPO) using tert-butyl hydroperoxide (TBHP) as an oxidant.
Polymerization: It can be polymerized to produce butyl rubber (polyisobutylene).
Alkylation: It can be alkylated with butane to produce isooctane, a fuel additive.
Common Reagents and Conditions
Oxidation: TBHP is commonly used as an oxidant in the presence of a molybdenum-based catalyst.
Polymerization: Polymerization typically requires a catalyst such as aluminum chloride.
Alkylation: Alkylation reactions often use sulfuric acid as a catalyst.
Major Products Formed
Oxidation: 2-Methylpropylene oxide (MPO).
Polymerization: Butyl rubber (polyisobutylene).
Alkylation: Isooctane.
科学研究应用
2-Methyl(113C)prop-1-ene has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2-Methyl(113C)prop-1-ene varies depending on the reaction it undergoes. For example, in the epoxidation reaction, TBHP is activated by a molybdenum-based catalyst to generate highly active tert-butyl peroxide radicals. These radicals then react with this compound to form 2-Methylpropylene oxide (MPO) .
相似化合物的比较
2-Methyl(113C)prop-1-ene is similar to other butylene isomers, such as:
- 1-Butene
- cis-2-Butene
- trans-2-Butene
Uniqueness
What sets this compound apart from its isomers is its branched structure, which gives it unique chemical properties and reactivity. For instance, its branched structure makes it more reactive in polymerization reactions compared to its linear isomers .
属性
分子式 |
C4H8 |
|---|---|
分子量 |
57.1 g/mol |
IUPAC 名称 |
2-methyl(113C)prop-1-ene |
InChI |
InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1+1 |
InChI 键 |
VQTUBCCKSQIDNK-OUBTZVSYSA-N |
SMILES |
CC(=C)C |
手性 SMILES |
CC(=[13CH2])C |
规范 SMILES |
CC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7,18-Di(cyclododecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1642279.png)


![6-Chloro-5-methoxy-2-methylbenzo[d]thiazole](/img/structure/B1642306.png)


![5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1642312.png)





